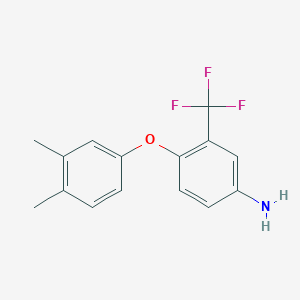

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline

Description

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl group at the meta position and a 3,4-dimethylphenoxy substituent at the para position of the benzene ring. This compound is cataloged under sc-314429 by Santa Cruz Biotechnology and is marketed as a 500 mg reagent for microbiological and biochemical studies . Its structural complexity and electron-withdrawing trifluoromethyl group make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for investigating bacterial resistance mechanisms and beta-lactam antibiotic action .

Properties

IUPAC Name |

4-(3,4-dimethylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-5-12(7-10(9)2)20-14-6-4-11(19)8-13(14)15(16,17)18/h3-8H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZZCCOJDAYAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Step

- Starting Material: Typically, a chlorinated or substituted trifluoromethylbenzene or phenol derivative is used.

- Reagents and Conditions:

- Use of acetic anhydride and concentrated nitric acid (68%) as nitrating agents instead of traditional mixed acid (nitric/sulfuric acid) systems. This substitution lowers the reaction temperature (10–15 °C), reduces risk, and minimizes isomeric impurities.

- The nitration is performed by dropwise addition of nitric acid to a mixture of the starting material and acetic anhydride, followed by stirring for 3–4 hours at controlled temperature.

- Workup: Washing with sodium hydroxide aqueous solution (4–6%) to neutralize and separate organic phases.

This method improves safety and environmental impact compared to classical nitration.

Reduction of Nitro Group to Amine

- Catalysts and Reducing Agents:

- Traditional methods use iron powder/ethanol systems, but these generate iron sludge waste.

- An improved method employs ferric trichloride hexahydrate (FeCl3·6H2O) and hydrazine hydrate (80%) in ethanol under reflux conditions.

- Procedure:

- The nitrated intermediate is mixed with activated carbon and FeCl3·6H2O in ethanol.

- Hydrazine hydrate is added dropwise over 3–3.5 hours under reflux.

- The mixture is filtered hot, ethanol evaporated, and the residue extracted with organic solvents such as 1,2-dichloroethane, dioxane, or chloroform.

- Advantages:

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Nitration | o-chlorotrifluoromethane + acetic anhydride + 68% HNO3 | 10–15 | 3–4 | Dropwise addition of HNO3; low temp to reduce impurities |

| Reduction | FeCl3·6H2O + hydrazine hydrate (80%) in ethanol + activated carbon | Reflux (~78) | 3–3.5 | Dropwise hydrazine addition; hot filtration |

| Coupling/Isocyanate Formation | Triphosgene + catalyst (DMAP or pyridine) in 1,2-dichloroethane or dioxane | -5 to 5 (dropwise), then reflux | 3–5 | Controlled addition and reflux for completion |

| Purification | Vacuum distillation under ≤ -0.096 MPa | 95–100 | — | Achieves purity >99% |

Research Findings and Yields

- The optimized nitration using acetic anhydride/nitric acid system reduces reaction temperature and risk, yielding fewer nitration impurities.

- The hydrazine hydrate reduction with FeCl3 catalyst achieves high conversion without iron sludge waste, improving environmental safety.

- The triphosgene-mediated isocyanate formation proceeds with raw material residues below 1%, and final product purity exceeding 99.8%.

- Molar yields for the isocyanate intermediate are reported around 76–81%, indicating efficient conversion.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome | Advantages |

|---|---|---|---|---|

| 1 | Nitration | Acetic anhydride + 68% HNO3, 10–15 °C | Nitro-substituted intermediate | Lower temp, less risk, fewer impurities |

| 2 | Reduction | FeCl3·6H2O + hydrazine hydrate in ethanol reflux | Amino-substituted intermediate | No iron sludge, environmentally friendly |

| 3 | Isocyanate formation | Triphosgene + DMAP/pyridine, reflux in organic solvent | Isocyanate intermediate | High purity, controlled reaction |

| 4 | Coupling (if needed) | Phenoxy derivative + amine intermediate | Target compound | Efficient formation of final product |

Chemical Reactions Analysis

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the existing substituents. Common reagents include halogens (chlorine, bromine) and nitrating agents.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, which is advantageous for drug development and materials science.

Biology

- Enzyme Inhibition Studies : Research indicates that 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline may act as an inhibitor for specific enzymes involved in metabolic pathways. This property opens avenues for studying its effects on various biological processes .

Medicine

- Pharmaceutical Intermediate : The compound is being explored as a potential pharmaceutical intermediate in drug synthesis targeting diseases such as cancer and viral infections. Its structural characteristics suggest it could play a role in developing new therapeutic agents .

Industry

- Agrochemicals Development : Due to its unique chemical properties, it is utilized in the formulation of agrochemicals like herbicides and insecticides. The trifluoromethyl group contributes to the efficacy and stability of these compounds in agricultural applications .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of compounds structurally similar to this compound. It was found that certain derivatives exhibited significant activity against drug-resistant viral strains, indicating potential therapeutic applications in treating viral infections .

Case Study 2: Enzyme Interaction Mechanism

Research focused on the interaction mechanism of this compound with specific enzymes revealed that the compound binds effectively to active sites, modulating enzyme activity. This study provides insights into its potential use as a biochemical tool for studying metabolic pathways .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates development of new materials |

| Biology | Enzyme inhibition | Insights into metabolic pathways |

| Medicine | Pharmaceutical intermediate | Development of new therapeutic agents |

| Industry | Agrochemical formulation | Enhanced efficacy in pest control |

Mechanism of Action

The mechanism by which 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in the combination of substituents and their positions. Below is a detailed comparison with analogous aniline derivatives:

Impact of Substituent Position and Electronic Effects

- Trifluoromethyl Group: The meta-trifluoromethyl group in all listed compounds enhances lipophilicity and metabolic stability, critical for drug bioavailability. However, its position relative to other substituents modulates electronic effects. For example, in 4-(3,4-dimethylphenoxy)-3-(trifluoromethyl)aniline, the para-phenoxy group may sterically hinder interactions with enzymatic targets compared to ortho-substituted isomers .

- Phenoxy vs. Methoxy: The 3,4-dimethylphenoxy group in the target compound introduces greater steric bulk and electron-donating effects compared to the methoxy group in 4-methoxy-3-(trifluoromethyl)aniline. This difference could influence binding affinity in antimicrobial applications .

Biological Activity

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group and a dimethylphenoxy moiety, which may contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.

- Chemical Formula : CHFN

- CAS Number : 946784-08-3

- Molecular Weight : 233.23 g/mol

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's ability to penetrate biological membranes and interact with cellular targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Antiviral Activity :

- Cytotoxicity Against Cancer Cells :

- Enzyme Inhibition Studies :

Data Table: Biological Activities of Related Compounds

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 325.3 g/mol | HRMS |

| LogP | 3.8 | Shake-flask |

| Aqueous Solubility (25°C) | 12 µg/mL | Nephelometry |

| Melting Point | 92–94°C | DSC |

Q. Table 2. Comparative Tubulin Inhibition

| Compound | IC50 (Plant Tubulin) | IC50 (Mammalian Tubulin) |

|---|---|---|

| Parent Compound | 8.2 µM | >50 µM |

| Morpholine Analog | 9.5 µM | 45 µM |

| Hydroxylated Metabolite | >50 µM | >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.